molecular formula C27H24Cl2N2O8S B314063 2-(2,6-DICHLORO-4-{[(2Z)-5-(2,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID

2-(2,6-DICHLORO-4-{[(2Z)-5-(2,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID

Cat. No.: B314063
M. Wt: 607.5 g/mol
InChI Key: QZRRGANWCNOZGB-JMIUGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-DICHLORO-4-{[(2Z)-5-(2,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-DICHLORO-4-{[(2Z)-5-(2,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the dimethoxyphenyl group, and finally the attachment of the acetic acid moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, would be essential for monitoring the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-DICHLORO-4-{[(2Z)-5-(2,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,6-DICHLORO-4-{[(2Z)-5-(2,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structural features suggest that it could interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development. Research into its biological activity and therapeutic potential is ongoing.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,6-DICHLORO-4-{[(2Z)-5-(2,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-dichloro-4-{(Z)-[5-(2,5-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)propionic acid
  • (2,6-dichloro-4-{(Z)-[5-(2,5-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)butanoic acid

Uniqueness

Compared to similar compounds, 2-(2,6-DICHLORO-4-{[(2Z)-5-(2,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID stands out due to its specific acetic acid moiety, which may confer unique chemical and biological properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a distinct and valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H24Cl2N2O8S

Molecular Weight

607.5 g/mol

IUPAC Name

2-[2,6-dichloro-4-[(Z)-[5-(2,5-dimethoxyphenyl)-6-ethoxycarbonyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C27H24Cl2N2O8S/c1-5-38-26(35)22-13(2)30-27-31(23(22)16-11-15(36-3)6-7-19(16)37-4)25(34)20(40-27)10-14-8-17(28)24(18(29)9-14)39-12-21(32)33/h6-11,23H,5,12H2,1-4H3,(H,32,33)/b20-10-

InChI Key

QZRRGANWCNOZGB-JMIUGGIZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)/C(=C/C4=CC(=C(C(=C4)Cl)OCC(=O)O)Cl)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=CC(=C(C(=C4)Cl)OCC(=O)O)Cl)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=CC(=C(C(=C4)Cl)OCC(=O)O)Cl)S2)C

Origin of Product

United States

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